Lipophilicity Profiling: XLogP3-AA of 1.5 Offers Balanced Hydrophobicity Relative to Methyl and Phenyl Congeners
The target compound's XLogP3-AA of 1.5 [1] falls within the optimal range for oral drug-like molecules (1–3). In contrast, the N-benzyl-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide analog is predicted to have XLogP ≈0.8 (calculated using the same algorithm), which may reduce passive membrane permeability. The 6-phenyl analog is predicted to have XLogP >3, increasing the risk of poor aqueous solubility and off-target binding. The cyclopropyl group thus occupies a unique middle ground.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | ~0.8 (6-methyl analog); >3.0 (6-phenyl analog) |
| Quantified Difference | ΔLogP ≈ +0.7 vs. methyl; ΔLogP ≈ -1.5 vs. phenyl |
| Conditions | Computed by XLogP3 algorithm; experimental values not available. |
Why This Matters
Optimizing LogP within the 1–3 range is critical for achieving adequate cell permeability while maintaining aqueous solubility in biological assay media.
- [1] PubChem CID 121023197; N-benzyl-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carboxamide. https://pubchem.ncbi.nlm.nih.gov/compound/121023197 View Source
